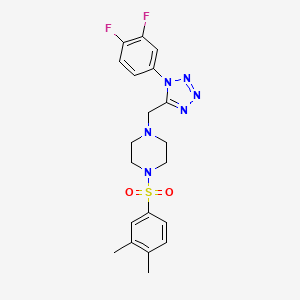
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H22F2N6O2S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a synthetic molecule that has garnered interest for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16F2N6O2S, with a molecular weight of approximately 382.39 g/mol. The structure features a piperazine core substituted with a tetrazole ring and sulfonyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring mimics natural substrates, allowing it to bind effectively to active sites on target proteins. This binding can lead to the modulation of enzymatic activity, either inhibiting or activating specific biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antinociceptive Effects : Studies have shown that derivatives similar to this compound possess analgesic properties. For instance, compounds with piperazine moieties have been noted for their ability to reduce pain in animal models by modulating the endocannabinoid system through fatty acid amide hydrolase (FAAH) inhibition .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally related to piperazine have shown significant activity against human cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : The presence of the difluorophenyl group may enhance the compound's stability and bioavailability, contributing to its antimicrobial efficacy against certain pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on piperazine derivatives indicated that modifications in the substituents significantly affected their potency against cancer cell lines such as HT-29 and TK-10 .
- Another research highlighted the antichagasic activity of related tetrazole derivatives, suggesting that structural similarities might confer similar therapeutic benefits .
Data Table: Biological Activities of Related Compounds
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibiotic agent against resistant bacterial strains. The unique combination of a tetrazole ring and a sulfonamide structure may enhance its biological activity.
Mechanism of Action :
The compound is believed to interact with specific molecular targets within bacterial cells, disrupting their function and leading to cell death. This dual mechanism enhances its efficacy against resistant strains.
Case Study :
In a study evaluating various tetrazole derivatives, it was found that certain compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating strong antibacterial properties.
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | 0.25 |
| Compound B | 0.5 |
| Compound C | 2.0 |
Anticancer Activity
The compound has also shown promise in anticancer research. Its structural features are linked to significant antiproliferative effects against various cancer cell lines.
Mechanisms of Action :
- Induction of Apoptosis : The compound triggers apoptosis through caspase activation.
- Necroptosis : At higher concentrations, it can induce necroptotic cell death.
Case Study :
A specific study on similar compounds demonstrated strong antiproliferative effects against human bladder cancer cells (T24). One derivative showed an IC50 value of 4.58 ± 0.24 μM, indicating significant potency.
| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| Derivative A | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |
特性
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O2S/c1-14-3-5-17(11-15(14)2)31(29,30)27-9-7-26(8-10-27)13-20-23-24-25-28(20)16-4-6-18(21)19(22)12-16/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBNAQIJUZDDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













